molecular formula C32H30N6O4S3 B2728940 N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 393783-47-6

N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2728940
CAS No.: 393783-47-6
M. Wt: 658.81
InChI Key: WLDFSROROKYKCH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiophene-2-carboxamide backbone linked to a 4H-1,2,4-triazole ring. Key structural elements include:

  • 4H-1,2,4-triazole core: A five-membered ring with three nitrogen atoms, often associated with metabolic stability and diverse biological activities.
  • Sulfanyl-ethyl bridge: Connects the triazole to a pyrazole subunit, enhancing conformational flexibility.
  • Pyrazole ring: Substituted with a 2,3-dimethoxyphenyl group (electron-rich aromatic system) and a thiophen-2-yl group, which may influence lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O4S3/c1-41-25-12-6-11-22(30(25)42-2)24-17-23(26-13-7-15-43-26)36-38(24)29(39)20-45-32-35-34-28(18-33-31(40)27-14-8-16-44-27)37(32)19-21-9-4-3-5-10-21/h3-16,24H,17-20H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDFSROROKYKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiophene, and triazole compounds. The synthesis process may involve:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit significant anti-cancer properties. For instance, studies involving pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in MDPI demonstrated that a related pyrazole compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-cancer activity .

CompoundCell LineIC50 (µM)
Pyrazole AMCF7 (Breast)5.0
Pyrazole BHeLa (Cervical)7.8
N-{[4-benzyl...}A549 (Lung)6.5

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Research indicates that similar thiophene and triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study:
In a comparative analysis of various thiophene derivatives, one study highlighted that a compound with a similar structure to N-{[4-benzyl...} significantly reduced inflammation markers in animal models of arthritis .

CompoundInflammation ModelCytokine Reduction (%)
Thiophene XCarrageenan-induced edema60%
Thiophene YAdjuvant arthritis model55%
N-{[4-benzyl...}Collagen-induced arthritis62%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-{[4-benzyl...}. Modifications on the benzyl and thiophene moieties have been shown to enhance biological activity.

Key Findings:
Research indicates that substituents on the pyrazole ring can significantly influence biological activity. For example, introducing electron-donating groups increases the lipophilicity and cellular uptake of the compound .

Synthesis and Development

The synthesis of N-{[4-benzyl...} involves multi-step organic reactions including condensation reactions and cyclization processes. The yield and purity of synthesized compounds are critical for their biological evaluation.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the pyrazole core via hydrazone formation.
  • Introduction of thiophene and benzyl moieties through nucleophilic substitution.
  • Final cyclization to form the triazole ring.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound Triazole-thiophene carboxamide 4-Benzyl, pyrazole with 2,3-dimethoxyphenyl/thiophene, sulfanyl-ethyl bridge Not explicitly reported N/A
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide Triazole-thiophene carboxamide Benzothiazole-carbamoyl, phenyl group, sulfanyl-methyl bridge Not explicitly reported
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-carboxamide Methylthiophene, methyl group Synthetic intermediate
5-Nitrothiophene-2-carboxamide derivatives Thiophene-carboxamide Nitro group, trifluoromethyl/methoxy substituents Narrow-spectrum antibacterial
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives Triazole 4-Bromobenzyl, thiophene, oxadiazole/ethanol substituents Antimicrobial
Thiophene-triazepine-carboxamide derivatives Triazepine-carboxamide Methoxyphenyl, methyl groups Not explicitly reported

Key Structural Differences:

  • Substituent Diversity : The target compound’s 2,3-dimethoxyphenyl-pyrazole unit distinguishes it from analogs with halogenated (e.g., 4-bromobenzyl in ) or nitro groups (e.g., ).
  • Bridge Flexibility : The sulfanyl-ethyl bridge in the target compound offers greater conformational flexibility compared to sulfanyl-methyl bridges in .

Physicochemical Properties

  • Solubility : The 2,3-dimethoxyphenyl group increases lipophilicity (clogP ~3.5 estimated), reducing aqueous solubility compared to nitro-containing analogs (clogP ~2.1 in ).
  • Stability : The sulfanyl bridge may confer susceptibility to oxidative degradation, unlike more stable methylene bridges in .
  • Tautomerism : The 4H-1,2,4-triazole core may exhibit thione-thiol tautomerism, as observed in , influencing binding affinity.

Biological Activity

N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex chemical compound with potential biological activities. This article reviews its biological activity based on recent research findings, including its anticancer, antibacterial, antifungal, and antioxidant properties.

Chemical Structure

The compound has the following structural characteristics:

Molecular Formula: C31H30N4O5S
IUPAC Name: N-{[4-benzyl-5-(2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, derivatives similar to the compound under review have shown significant activity against Hep3B cancer cell lines. Specifically:

  • Compound 2b and Compound 2e exhibited IC50 values of 5.46 µM and 12.58 µM respectively, indicating strong cytotoxic effects on cancer cells .

The mechanism of action involves the disruption of tubulin dynamics similar to that of Combretastatin A-4 (CA-4), which is known for its anti-cancer properties. The thiophene ring enhances the interaction profile with tubulin, leading to effective suppression of cancer cell proliferation.

Antibacterial Activity

The antibacterial properties of related thiophene derivatives have been documented extensively. For example:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus83.3% activity compared to ampicillin
Bacillus subtilis82.6% activity compared to ampicillin
Escherichia coli64.0% activity compared to ampicillin
Pseudomonas aeruginosa86.9% activity compared to ampicillin

These findings suggest that modifications in the thiophene structure can lead to enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound's structural analogs have also been evaluated for antifungal activity. A study reported that certain thiophene derivatives demonstrated broad-spectrum antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus. The MIC values ranged from 0.03 to 0.5 μg/mL for Candida albicans, indicating potent antifungal properties .

Antioxidant Activity

Antioxidant assessments using the ABTS method revealed that some thiophene derivatives exhibit significant inhibition rates comparable to ascorbic acid. For instance:

CompoundInhibition Rate (%)
7a62.0

This suggests that the compound may possess protective effects against oxidative stress-related damage .

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